EZH2-IN-15

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

EZH2-IN-15 est un inhibiteur puissant et sélectif de l'enzyme Enhancer of Zeste Homolog 2 (EZH2). EZH2 est une méthyltransférase d'histone qui joue un rôle crucial dans le silence des gènes par la triméthylation de l'histone H3 à la lysine 27 (H3K27me3). Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement de divers cancers où EZH2 est souvent surexprimé ou muté .

Applications De Recherche Scientifique

EZH2-IN-15 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the role of EZH2 in gene regulation and epigenetics.

Biology: Employed in research to understand the biological functions of EZH2 and its impact on cellular processes such as proliferation, differentiation, and apoptosis.

Medicine: Investigated for its therapeutic potential in treating cancers, particularly those with EZH2 overexpression or mutations.

Mécanisme D'action

Target of Action

The primary target of the compound N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide, also known as EZH2-IN-15, is the Enhancer of zeste homolog 2 (EZH2) . EZH2 is the enzymatic catalytic subunit of the polycomb repressive complex 2 (PRC2) that can alter downstream target genes expression by trimethylation of Lys-27 in histone 3 (H3K27me3) . EZH2 also regulates gene expression in ways besides H3K27me3 . Functions of EZH2 in cells proliferation, apoptosis, and senescence have been identified .

Mode of Action

This compound interacts with its target, EZH2, by inhibiting its enzymatic activity . This inhibition reduces the levels of trimethylated lysine 27 of histone 3 (H3K27me3), a critical epigenetic event during tissue development and stem cell fate determination . This interaction results in changes in gene expression, affecting various biological processes such as cell cycle progression, autophagy, apoptosis, DNA damage repair, and cellular senescence .

Biochemical Pathways

This compound affects several biochemical pathways through its interaction with EZH2. EZH2 functions in various biological processes via three types of mechanisms, including PRC2-dependent H3K27 methylation, PRC2-dependent non-histone protein methylation, and PRC2-independent gene transactivation . When this compound inhibits EZH2, it impacts these pathways, leading to changes in cell cycle progression, autophagy, apoptosis, DNA damage repair, and cellular senescence .

Pharmacokinetics

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide is orally bioavailable, characterized by rapid absorption and dose-proportional exposure . The compound is metabolized by CYP3A in the liver to three major inactive metabolites, has a short half-life, and is mainly excreted in feces .

Result of Action

The molecular and cellular effects of this compound’s action are profound. By inhibiting EZH2, the compound reduces the levels of H3K27me3, leading to changes in gene expression . This impacts various biological processes, including cell cycle progression, autophagy, apoptosis, DNA damage repair, and cellular senescence . In cancer cells, this can lead to reduced proliferation and increased apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that inhibit or induce CYP3A could affect the metabolism and therefore the efficacy of this compound . Additionally, the compound’s action can be influenced by the cellular environment, such as the presence of certain signaling molecules or the state of the cell cycle .

Analyse Biochimique

Biochemical Properties

EZH2-IN-15 interacts with EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2) . EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a process that leads to the repression of gene expression . By inhibiting EZH2, this compound can potentially alter the methylation status of histones and thereby influence gene expression .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can affect cell cycle progression, autophagy, apoptosis, and DNA damage repair .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with EZH2 . By inhibiting EZH2, this compound can prevent the trimethylation of H3K27, thereby altering gene expression . This can lead to changes in the activation or repression of various genes, influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Studies have shown that this compound can have long-term effects on cellular function, potentially due to its impact on gene expression .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with results indicating that the compound’s effects can vary with different dosages . At certain dosages, this compound has been shown to have therapeutic potential against some cancers . High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . For instance, this compound has been shown to upregulate IDH2, enhancing tricarboxylic acid cycle (TCA cycle) activity .

Transport and Distribution

It is believed that this compound may interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is another area of interest . Studies suggest that this compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de EZH2-IN-15 implique généralement plusieurs étapes, notamment la formation d'intermédiaires clés et leur fonctionnalisation ultérieure Les conditions de réaction spécifiques, telles que la température, le solvant et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés .

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle de la synthèse en laboratoire à une échelle plus importante tout en maintenant l'efficacité et la sécurité du processus. Cela nécessite souvent l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

EZH2-IN-15 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution : Les réactions de substitution nucléophile et électrophile sont couramment utilisées pour introduire ou remplacer des groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que la réduction peut produire des alcools ou des amines .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier le rôle de EZH2 dans la régulation des gènes et l'épigénétique.

Biologie : Employé dans la recherche pour comprendre les fonctions biologiques de EZH2 et son impact sur les processus cellulaires tels que la prolifération, la différenciation et l'apoptose.

Médecine : Investigé pour son potentiel thérapeutique dans le traitement des cancers, en particulier ceux avec une surexpression ou des mutations de EZH2.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activité enzymatique de EZH2. Cette inhibition empêche la triméthylation de l'histone H3 à la lysine 27 (H3K27me3), conduisant à la réactivation des gènes suppresseurs de tumeur silencieux et à la suppression des voies oncogéniques. Le composé se lie au domaine catalytique SET de EZH2, bloquant son interaction avec le cofacteur S-adénosyl-L-méthionine (SAM), qui est essentiel à son activité de méthyltransférase .

Comparaison Avec Des Composés Similaires

Composés similaires

Tazemetostat : Un autre inhibiteur de EZH2 approuvé pour le traitement du sarcome épithélioïde.

GSK126 : Un inhibiteur sélectif de EZH2 avec une activité antitumorale modérée.

CPI-1205 : Un inhibiteur de EZH2 étudié pour son potentiel dans les thérapies combinées.

Unicité

EZH2-IN-15 se distingue par sa forte sélectivité et sa puissance contre EZH2, ce qui en fait un outil précieux à la fois dans la recherche et dans les contextes thérapeutiques. Son affinité de liaison unique et son profil inhibiteur offrent des avantages par rapport aux autres inhibiteurs de EZH2, en particulier en termes d'efficacité et de sécurité dans les études précliniques et cliniques .

Propriétés

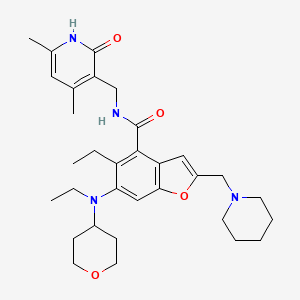

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(oxan-4-yl)amino]-2-(piperidin-1-ylmethyl)-1-benzofuran-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44N4O4/c1-5-25-28(36(6-2)23-10-14-39-15-11-23)18-29-26(17-24(40-29)20-35-12-8-7-9-13-35)30(25)32(38)33-19-27-21(3)16-22(4)34-31(27)37/h16-18,23H,5-15,19-20H2,1-4H3,(H,33,38)(H,34,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZVNQZYAYVUCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)CN4CCCCC4)C(=O)NCC5=C(C=C(NC5=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2451134.png)

![4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2451148.png)

![16,19,19-trimethyl-3,9,14-triazapentacyclo[14.2.1.0^{2,15}.0^{4,13}.0^{5,10}]nonadeca-2(15),3,5,7,9,11,13-heptaene-1-carboxylic acid](/img/structure/B2451149.png)

![7-[2-(morpholin-4-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2451155.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(ethylsulfamoyl)benzoate](/img/structure/B2451156.png)

![N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2451157.png)